Nimbic Acid
Description
Properties
CAS No. |
1794885-66-7 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.518 |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-18(28)29)25(3)17(27)5-7-24(2,23(31)32)21(25)20(30)22(26)34-15/h5-8,11,14-16,20-22,30H,9-10H2,1-4H3,(H,28,29)(H,31,32)/t14-,15-,16-,20-,21+,22-,24-,25+,26-/m1/s1 |
InChI Key |
HJTQADUXZXDMJC-RSARTRMLSA-N |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)O)C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Infrared Spectroscopy
Nuclear Magnetic Resonance
High-Resolution Mass Spectrometry
These data collectively establish the presence of an α,β-unsaturated-γ-lactam ring and a cyclohexenone moiety, distinguishing this compound B from structurally related limonoids.
Quality Control and Standardization
Batch consistency is ensured through:
-
HPLC-DAD : Retention time = 12.7 min (λ = 210 nm).
-
Residual Solvent Testing : MeCN levels <10 ppm (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions: Nimbic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Scientific Research Applications
Nimbic acid has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other bioactive compounds.
Medicine: this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Mechanism of Action
Nimbic acid exerts its effects through several mechanisms:
Anti-Cancer: this compound induces apoptosis in cancer cells by activating the caspase cascade and causing mitochondrial dysfunction.
Anti-Inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-Bacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Structural and Functional Similarities
Nimbic Acid B and Nimbolide B (C₂₈H₃₈O₇) are structurally related limonoids isolated from neem. Both share a triterpenoid core but differ in functional groups: Nimbolide B contains an α,β-unsaturated lactone ring, while this compound B features additional hydroxyl and carboxyl moieties . These structural variations influence their solubility, bioavailability, and biological activity.
Comparative Efficacy in Growth Inhibition
This compound B and Nimbolide B were directly compared in growth inhibition assays (Table 1). Nimbolide B demonstrated 4.8–7.8-fold greater potency than this compound B, with lower IC₅₀ values across all tested plant species . Both compounds showed selectivity for dicotyledonous plants (e.g., cress) over monocots (e.g., barnyard grass), suggesting a mechanism tied to plant physiology.
Table 1: Growth Inhibition Activity of this compound B and Nimbolide B
| Compound | Target Plant | IC₅₀ (Root, μM) | IC₅₀ (Shoot, μM) | Selectivity Ratio (Root/Shoot) |
|---|---|---|---|---|
| This compound B | Cress | 5.7 | 9.4 | 5.1 (Cress/Barnyard) |
| Barnyard grass | 29 | 210 | ||
| Nimbolide B | Cress | 1.2 | 1.8 | 3.1 (Cress/Barnyard) |
| Barnyard grass | 4.8 | 50 |
Antimicrobial Activity
While both compounds exhibit antimicrobial properties, Nimbolide B requires lower concentrations for efficacy. At 0.875 mg/disk, Nimbolide B inhibited Staphylococcus aureus and coagulase-negative staphylococci, whereas this compound B (3.5 mg/disk) showed broader but weaker activity against Bacillus subtilis and Pseudomonas spp. .
Toxicity Profiles
Both compounds display species-specific toxicity. Intravenous administration in mice caused lethality, but they were less toxic in rats and hamsters . No mutagenicity was detected in Ames tests (TA98/TA100 strains) for either compound .
Q & A
(Basic) What established synthesis protocols are recommended for producing high-purity Nimbic Acid in laboratory settings?
Methodological Answer:
Synthesis of this compound typically follows protocols analogous to nucleic acid engineering, emphasizing controlled reaction conditions and purification. Key steps include:
- Reagent Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions (common in nucleotide synthesis) .
- Chromatographic Purification : Employ HPLC or affinity chromatography to isolate this compound from byproducts, ensuring >95% purity .
- Validation : Confirm structural integrity via mass spectrometry and NMR, referencing spectral libraries for cross-verification .
(Basic) Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy : NMR (¹H/¹³C) for bond configuration analysis; FT-IR for functional group identification .
- Chromatography : Reverse-phase HPLC for purity assessment, coupled with UV-Vis detection for quantification .
- Thermodynamic Profiling : Differential scanning calorimetry (DSC) to study thermal stability, referencing NIST thermochemical databases for validation .
(Advanced) How can researchers address contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Resolving discrepancies requires:
- Meta-Analysis : Systematically compare experimental conditions (e.g., pH, temperature) across studies using tools like PRISMA guidelines .
- Collaborative Replication : Engage independent labs to reproduce results under standardized protocols, mitigating batch-to-batch variability .
- Statistical Modeling : Apply mixed-effects models to account for clustered data (e.g., biological replicates) and identify confounding variables .
(Advanced) What experimental design considerations are critical for studying this compound’s interactions with biological systems?
Methodological Answer:
Key factors include:
- Dose-Response Curves : Establish linear and non-linear ranges using log-fold dilutions to avoid saturation effects .
- Control Systems : Use isogenic cell lines or knock-out models to isolate this compound’s specific effects .
- Ethical Compliance : Adhere to NIH Guidelines for recombinant/synthetic nucleic acid handling if biological systems involve genetic modifications .
(Basic) What safety protocols are essential for handling this compound in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct synthesis in fume hoods to mitigate inhalation risks, particularly during volatile reagent use .
- Waste Disposal : Segregate chemical waste according to EPA guidelines, avoiding aqueous drainage for acidic byproducts .
(Advanced) How can computational models enhance the prediction of this compound’s chemical behavior in novel environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to predict solvation dynamics and binding affinities .
- QSAR Modeling : Train quantitative structure-activity relationship models on existing datasets to forecast reactivity or toxicity .
- Data Integration : Cross-validate predictions with experimental results (e.g., kinetic assays) to refine algorithmic accuracy .
(Basic) How should researchers validate the reproducibility of this compound synthesis protocols?
Methodological Answer:
- Inter-Lab Collaboration : Share protocols with external partners for blind validation, as recommended in NIH reproducibility initiatives .
- Documentation : Maintain detailed logs of reagent lots, equipment calibration, and environmental conditions (humidity, temperature) .
- Statistical Thresholds : Use RSD (relative standard deviation) <5% across triplicate runs to confirm consistency .
(Advanced) What strategies can mitigate batch-to-batch variability in large-scale this compound production for research?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line spectroscopy) to adjust synthesis parameters dynamically .
- Design of Experiments (DoE) : Use factorial designs to identify critical process variables (e.g., catalyst concentration, reaction time) .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) early, aligning with ICH guidelines for pharmaceutical-grade precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
